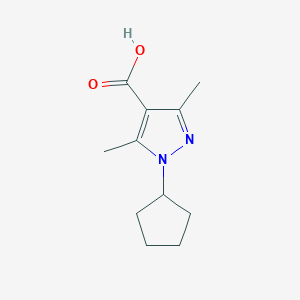

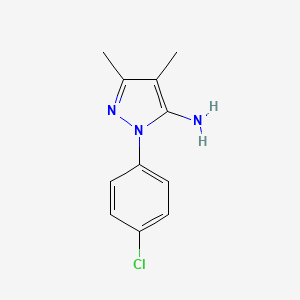

1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine

Vue d'ensemble

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms . Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the reactants and products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .Applications De Recherche Scientifique

Antimicrobial and Anticancer Agents

A study by Hafez et al. (2016) synthesized novel pyrazole derivatives with antimicrobial and anticancer activities. These derivatives, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, exhibited higher anticancer activity than the reference drug doxorubicin in some cases. Additionally, the compounds demonstrated good to excellent antimicrobial activity, highlighting their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Chemical Synthesis and Reactivity

Research by Koyioni et al. (2014) investigated the reaction of 1H-pyrazol-5-amines with Appel salt, leading to the formation of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles. This work elucidates the chemical reactivity of pyrazole derivatives and offers a method for synthesizing these heterocycles, which could have implications for developing new chemical entities with biological activities (Koyioni, Manoli, Manos, & Koutentis, 2014).

Mécanisme D'action

Target of Action

The primary target of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine is the histamine H3 receptor . This receptor plays a crucial role in maintaining wakefulness and regulating sleep-wake cycles .

Mode of Action

1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine acts as a high-affinity competitive antagonist and an inverse agonist at the human H3 receptor . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .

Biochemical Pathways

The action of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine affects the histaminergic signaling pathway. By blocking the histamine H3 receptor, it increases the release of histamine, a neurotransmitter that plays a key role in wakefulness . This leads to increased neuronal activity and communication with important brain regions for sleep and wakefulness .

Pharmacokinetics

After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .

Result of Action

The action of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine results in increased wakefulness and decreased sleepiness. In clinical trials, it has shown effectiveness in treating excessive daytime sleepiness in patients with narcolepsy .

Action Environment

The action, efficacy, and stability of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine can be influenced by various environmental factors. For instance, its solubility in water and organic solvents can affect its bioavailability . Additionally, its stability can be affected by factors such as pH and temperature .

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-4,5-dimethylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-7-8(2)14-15(11(7)13)10-5-3-9(12)4-6-10/h3-6H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQDVQRVMNQDBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine | |

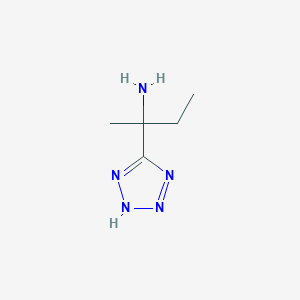

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

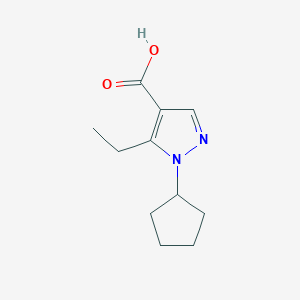

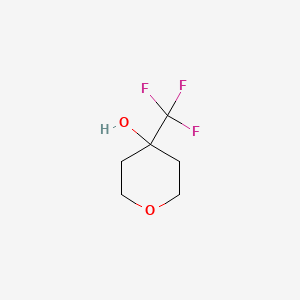

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3,5-Bis(trifluoromethyl)phenyl]morpholine](/img/structure/B1453729.png)

![1-[(4-Methoxyphenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B1453733.png)

![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1453735.png)

![3-[2-(2-Chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B1453743.png)